

4-Hydroxybenzyl alcohol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Hydroxybenzyl Alcohol

Cat. No.: B041543

Get Quote

An In-depth Technical Guide to 4-Hydroxybenzyl Alcohol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for **4-hydroxybenzyl alcohol**. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and biological activities of this compound.

Chemical Structure and Identification

4-Hydroxybenzyl alcohol, also known as p-hydroxybenzyl alcohol, is an organic compound with the chemical formula C₇H₈O₂. It consists of a benzyl alcohol scaffold substituted with a hydroxyl group at the para-position of the benzene ring.

DOT Script for Chemical Structure:

Caption: Chemical Structure of **4-Hydroxybenzyl Alcohol**.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-hydroxybenzyl alcohol**.

Property	Value	Reference(s)
Molecular Formula	C7H8O2	[1]
Molecular Weight	124.14 g/mol	[1]
Appearance	White to cream crystalline powder	[1]
Melting Point	114-122 °C	[1]
Boiling Point	252 °C at 760 mmHg	[1]
Solubility	Soluble in water, ethanol, methanol, DMSO, and dioxane.	[1]
рКа	9.82 (phenolic hydroxyl)	
LogP	0.25	[1]

Spectroscopic Data ¹H NMR Spectroscopy

The ¹H NMR spectrum of **4-hydroxybenzyl alcohol** typically shows signals corresponding to the aromatic protons, the methylene protons of the benzyl group, and the hydroxyl protons. The chemical shifts (δ) are generally observed in the following regions:

- Aromatic protons (AA'BB' system): ~6.8-7.2 ppm
- Methylene protons (-CH2OH): ~4.5 ppm
- Hydroxyl protons (-OH): Variable, depending on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key chemical shifts include:

Aromatic carbons: ~115-156 ppm

• Methylene carbon (-CH2OH): ~64 ppm

Infrared (IR) Spectroscopy

The IR spectrum of **4-hydroxybenzyl alcohol** is characterized by absorption bands corresponding to the different functional groups present in the molecule:

- O-H stretching (hydroxyl groups): Broad band around 3200-3600 cm⁻¹
- C-H stretching (aromatic): ~3000-3100 cm⁻¹
- C-H stretching (aliphatic): ~2850-2960 cm⁻¹
- C=C stretching (aromatic ring): ~1500-1600 cm⁻¹
- C-O stretching: ~1000-1250 cm⁻¹

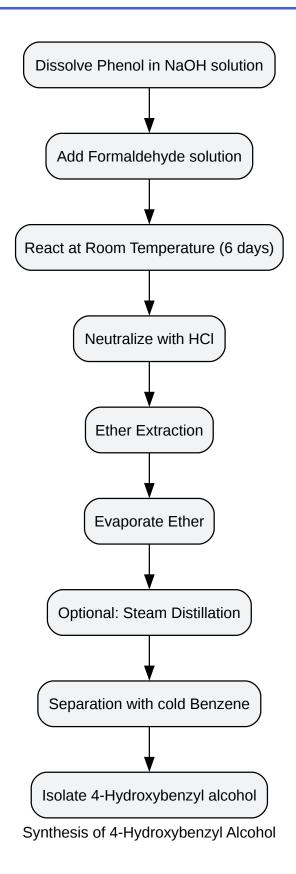
Experimental Protocols Synthesis of 4-Hydroxybenzyl Alcohol from Phenol and Formaldehyde

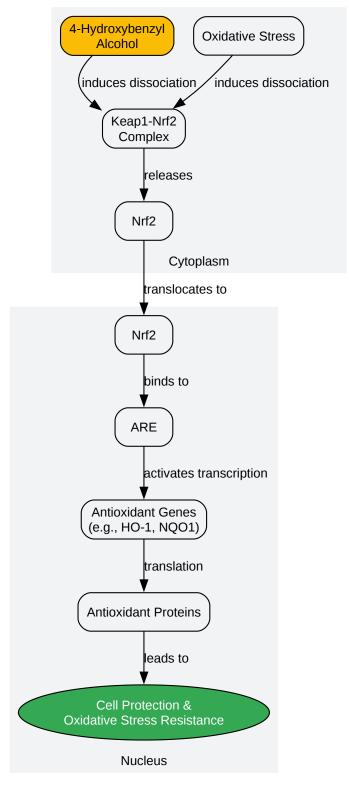
This protocol describes a classical method for the synthesis of **4-hydroxybenzyl alcohol**.

Materials:

- Phenol
- 10% Sodium hydroxide solution
- 40% Formaldehyde solution
- Hydrochloric acid
- Ether
- Benzene

Procedure:




- Dissolve 30 g of phenol in 150 ml of 10% sodium hydroxide solution in a suitable reaction vessel.[2]
- Add 35 g of 40% formaldehyde solution to the mixture.[2]
- Allow the reaction mixture to stand at room temperature for 6 days.[2]
- Neutralize the reaction mixture with hydrochloric acid.[2]
- Extract the product repeatedly with ether.[2]
- Remove the ether by evaporation on a water bath.[2]
- If unreacted phenol is present, it can be removed by steam distillation.[2]
- The resulting mixture of ortho- and para-hydroxybenzyl alcohols is then treated with cold benzene. The para-isomer (**4-hydroxybenzyl alcohol**) is less soluble and will precipitate, allowing for its separation from the more soluble ortho-isomer.[2]

DOT Script for Synthesis Workflow:

Activation of Nrf2 Pathway by 4-Hydroxybenzyl Alcohol

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-Hydroxybenzyl Alcohol | C7H8O2 | CID 125 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [4-Hydroxybenzyl alcohol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041543#4-hydroxybenzyl-alcohol-chemicalproperties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com